molecular formula C15H9Cl2N3S B15188391 1-(2,4-Dichlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine CAS No. 93299-93-5

1-(2,4-Dichlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine

Cat. No.: B15188391
CAS No.: 93299-93-5
M. Wt: 334.2 g/mol
InChI Key: RYXANBNLULTLBP-UHFFFAOYSA-N
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Description

BRN 4533355, also known as Bromine azide, is an explosive inorganic compound with the chemical formula BrN3. It is characterized by its high reactivity and sensitivity to temperature and pressure variations, making it a compound that requires careful handling. Bromine azide is typically found as a red liquid at room temperature and is known for its potential to explode spontaneously under certain conditions .

Preparation Methods

Bromine azide can be synthesized through the reaction of sodium azide with bromine. The reaction proceeds as follows: [ \text{NaN}_3 + \text{Br}_2 \rightarrow \text{BrN}_3 + \text{NaBr} ] This reaction forms bromine azide and sodium bromide as a byproduct The preparation of bromine azide requires careful control of reaction conditions to prevent unwanted explosions

Chemical Reactions Analysis

Bromine azide undergoes several types of chemical reactions, including:

Common reagents used in reactions with bromine azide include alkenes and other unsaturated compounds. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Bromine azide has several applications in scientific research, particularly in the fields of chemistry and materials science. Its high reactivity makes it a valuable reagent for studying reaction mechanisms and kinetics. Additionally, bromine azide is used in the synthesis of other azide compounds and in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of bromine azide involves its ability to undergo rapid and exothermic reactions. The compound’s high reactivity is due to the presence of the azide group, which can release nitrogen gas upon decomposition. This release of gas contributes to the explosive nature of bromine azide. The molecular targets and pathways involved in its reactions are primarily related to its interactions with unsaturated compounds and its sensitivity to light and heat .

Comparison with Similar Compounds

Bromine azide can be compared to other halogen azides, such as chlorine azide (ClN3) and iodine azide (IN3). These compounds share similar reactivity patterns and explosive properties. bromine azide is unique in its specific reactivity with alkenes and its sensitivity to UV light . Other similar compounds include hydrazoic acid (HN3) and fluorine azide (FN3), which also exhibit high reactivity and potential for explosive decomposition .

Conclusion

Bromine azide (BRN 4533355) is a highly reactive and sensitive compound with significant applications in scientific research Its preparation and handling require careful control of conditions to prevent unwanted explosions The compound’s unique reactivity makes it valuable for studying reaction mechanisms and developing new materials

Properties

CAS No.

93299-93-5

Molecular Formula

C15H9Cl2N3S

Molecular Weight

334.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine

InChI

InChI=1S/C15H9Cl2N3S/c16-9-5-6-10(11(17)7-9)15-19-18-14-8-21-13-4-2-1-3-12(13)20(14)15/h1-7H,8H2

InChI Key

RYXANBNLULTLBP-UHFFFAOYSA-N

Canonical SMILES

C1C2=NN=C(N2C3=CC=CC=C3S1)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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